molecular formula C26H24N5O5P B12978985 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate

3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate

Cat. No.: B12978985
M. Wt: 517.5 g/mol
InChI Key: NDLKXYCQCVWYIO-UHFFFAOYSA-N
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Description

  • Reactants: 6-methylpyridine-2-carbaldehyde, quinoline-6-carbaldehyde
  • Conditions: Palladium-catalyzed cross-coupling reactions
  • Product: Intermediate with pyridine and quinoline rings
  • Step 3: Phosphorylation of Benzamide Group

    • Reactants: Benzamide derivative, phosphorus oxychloride
    • Conditions: Reflux in dichloromethane
    • Product: 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyridine and quinoline rings through various coupling reactions. The final step involves the phosphorylation of the benzamide group to form the phosphate ester.

    • Step 1: Synthesis of the Imidazole Core

      • Reactants: Benzylamine, glyoxal, ammonium acetate
      • Conditions: Reflux in ethanol
      • Product: 1H-imidazole derivative

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • Reagents: Potassium permanganate, hydrogen peroxide
      • Conditions: Aqueous or organic solvents
      • Products: Oxidized derivatives of the compound
    • Reduction

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Anhydrous solvents
      • Products: Reduced derivatives of the compound
    • Substitution

      • Reagents: Halogenating agents, nucleophiles
      • Conditions: Various solvents and temperatures
      • Products: Substituted derivatives with different functional groups

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous solution at room temperature.

      Reduction: Sodium borohydride in methanol under reflux.

      Substitution: Bromine in dichloromethane at room temperature.

    Major Products

      Oxidation: Carboxylic acids, ketones

      Reduction: Alcohols, amines

      Substitution: Halogenated derivatives, nucleophilic substitution products

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in transition metal-catalyzed reactions.

      Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Biology

      Biological Probes: Utilized in the study of enzyme mechanisms and protein interactions.

      Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Medicine

      Therapeutics: Investigated for its potential anti-cancer and anti-inflammatory properties.

      Diagnostics: Used in the development of diagnostic agents for imaging techniques.

    Industry

      Materials Science: Employed in the creation of novel materials with unique electronic and optical properties.

      Chemical Engineering: Used in the development of new catalysts and reaction processes.

    Mechanism of Action

    The mechanism of action of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole
    • 3-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole
    • 2-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole

    Uniqueness

    3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

    Properties

    Molecular Formula

    C26H24N5O5P

    Molecular Weight

    517.5 g/mol

    IUPAC Name

    3-[[5-(6-methylpyridin-2-yl)-4-quinolin-6-yl-1H-imidazol-2-yl]methyl]benzamide;phosphoric acid

    InChI

    InChI=1S/C26H21N5O.H3O4P/c1-16-5-2-9-22(29-16)25-24(19-10-11-21-18(15-19)8-4-12-28-21)30-23(31-25)14-17-6-3-7-20(13-17)26(27)32;1-5(2,3)4/h2-13,15H,14H2,1H3,(H2,27,32)(H,30,31);(H3,1,2,3,4)

    InChI Key

    NDLKXYCQCVWYIO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=C(C=C4)N=CC=C5.OP(=O)(O)O

    Origin of Product

    United States

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